1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Lipophilicity Permeability Drug-likeness

1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 887201-29-8) is a nitrogen-rich heterocyclic building block with molecular formula C12H13N3 and molecular weight 199.25 g/mol. It belongs to the tetrahydropyrrolo[1,2-a]pyrazine scaffold class, which has been extensively investigated in medicinal chemistry for anxiolytic, psychotropic, antihypoxic, anticancer, and aldose reductase inhibitory activities.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 887201-29-8
Cat. No. B1350135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
CAS887201-29-8
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1CN2C=CC=C2C(N1)C3=CC=NC=C3
InChIInChI=1S/C12H13N3/c1-2-11-12(10-3-5-13-6-4-10)14-7-9-15(11)8-1/h1-6,8,12,14H,7,9H2
InChIKeyMPRZWCUIBYQXCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

877201-29-8 Procurement Guide: 1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Heterocyclic Building Block


1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 887201-29-8) is a nitrogen-rich heterocyclic building block with molecular formula C12H13N3 and molecular weight 199.25 g/mol . It belongs to the tetrahydropyrrolo[1,2-a]pyrazine scaffold class, which has been extensively investigated in medicinal chemistry for anxiolytic, psychotropic, antihypoxic, anticancer, and aldose reductase inhibitory activities [1]. The compound features a pyridin-4-yl substitution at the C1 position of the saturated pyrazine ring, distinguishing it from its regioisomeric pyridin-2-yl and pyridin-3-yl analogs. This scaffold is recognized as a privileged structure in drug discovery, with commercial availability at purities ranging from 95% to 98% across multiple reputable vendors .

Why 1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Cannot Be Substituted by Pyridinyl Regioisomers


The position of the pyridine nitrogen atom in 1-(pyridinyl)-tetrahydropyrrolo[1,2-a]pyrazine regioisomers profoundly alters their physicochemical properties, pharmacological target engagement, and intellectual property position . The pyridin-4-yl isomer exhibits an XLogP of 0.4, which is approximately 1.5 log units lower than both the pyridin-2-yl and pyridin-3-yl analogs (LogP = 1.90 each) . This translates to a predicted ~30-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, aqueous solubility, and pharmacokinetic behavior . Furthermore, the pyridin-4-yl nitrogen is sterically unencumbered and optimally positioned for intermolecular hydrogen bonding with biological targets, whereas the pyridin-2-yl isomer can engage in intramolecular H-bonding with the tetrahydropyrazine NH, altering its bioactive conformation [1]. Critically, the pyridin-3-yl isomer has been claimed in patent literature (Grünenthal US2009/186899 A1), while the pyridin-4-yl isomer remains in largely unencumbered chemical space, offering distinct freedom-to-operate advantages [2]. These combined differences mean that regioisomers are not interchangeable in structure-activity relationship (SAR) campaigns or lead optimization programs.

Quantitative Differentiation Evidence for 1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine vs. Closest Analogs


Lipophilicity (XLogP) Head-to-Head: 4-Pyridyl vs. 2-Pyridyl and 3-Pyridyl Regioisomers

The pyridin-4-yl substitution at C1 results in an XLogP of 0.4, representing a 1.5 log unit reduction in lipophilicity compared to both the pyridin-2-yl and pyridin-3-yl regioisomers, each exhibiting a LogP of 1.90 . This translates to an approximately 30-fold lower octanol-water partition coefficient for the target compound, consistent with improved aqueous solubility and reduced non-specific protein binding [1].

Lipophilicity Permeability Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile: Class-Wide Comparison with Patent-Anchored Analogs

All three pyridinyl regioisomers share an identical TPSA of 29.8–29.9 Ų and molecular formula C12H13N3 . However, the 4-pyridyl nitrogen is sterically unhindered and cannot participate in intramolecular hydrogen bonding, whereas the 2-pyridyl nitrogen can form a 5-membered intramolecular H-bond with the tetrahydropyrazine NH. The target compound possesses 1 hydrogen bond donor and 3 hydrogen bond acceptors . The predicted pKa of the parent tetrahydropyrrolo[1,2-a]pyrazine scaffold is 7.40 ± 0.20, and the electron-withdrawing 4-pyridyl group is expected to lower the pyridine nitrogen pKa relative to the 2- and 3-pyridyl isomers .

Polar Surface Area Hydrogen Bonding Bioavailability

Molecular Complexity and Rotatable Bond Count: Rigidity Advantage vs. Flexible Alternatives

The target compound has a molecular complexity score of 213 with only 1 rotatable bond (the C–C bond connecting the pyridine ring to the tetrahydropyrrolopyrazine core) and 15 heavy atoms . This low rotatable bond count confers substantial conformational rigidity compared to common alternatives such as 1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 112758-90-4), which contains a methoxy group adding an additional rotatable bond and greater conformational flexibility . The exact mass of the target compound is 199.110947427 Da .

Molecular Complexity Ligand Efficiency Conformational Restriction

Patent Landscape Differentiation: 4-Pyridyl Isomer Occupies Unclaimed Chemical Space vs. Prior Art 3-Pyridyl Isomer

The pyridin-3-yl regioisomer (CAS 865546-36-7) is explicitly disclosed in Grünenthal GmbH patent US2009/186899 A1 (page/column 35–36), which claims substituted tetrahydropyrrolopiperazine compounds for pharmaceutical use, including pain, depression, and anxiety indications [1]. In contrast, the pyridin-4-yl isomer (CAS 887201-29-8) does not appear in this patent or in any other identified patent family claiming the tetrahydropyrrolo[1,2-a]pyrazine scaffold with a specific pyridinyl substitution pattern [2]. The broader scaffold class has been explored for anxiolytic (US Patent 6,093,747), psychotropic, and aldose reductase inhibitory activities, but the 4-pyridyl substitution remains largely unencumbered [3][4].

Intellectual Property Freedom to Operate Patent Analysis

Commercial Purity and Vendor Availability: 98% Purity Option vs. Standard 95% for Analogs

The target compound is commercially available at 98% purity from Leyan (Catalog No. 1689425) , representing a higher purity option compared to the standard 95% specification offered by most vendors for this compound class, including AKSci (95%, Cat. 0372BB) and CymitQuimica (min. 95%) . For comparison, the pyridin-2-yl and pyridin-3-yl isomers are typically offered at 95% purity from multiple vendors . The 98% purity grade reduces the need for pre-use purification in sensitive biological assays or synthetic transformations.

Purity Procurement Vendor Comparison

Optimal Application Scenarios for 1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Based on Differential Evidence


Lead Optimization Campaigns Requiring Low LogP and High Ligand Efficiency in CNS or Metabolic Disease Programs

The target compound's XLogP of 0.4 makes it particularly well-suited for central nervous system (CNS) drug discovery programs where lower lipophilicity is correlated with reduced promiscuity, lower hERG liability, and improved metabolic stability . The tetrahydropyrrolo[1,2-a]pyrazine scaffold has established precedent in anxiolytic and psychotropic drug development, and the 4-pyridyl substitution provides an underexplored vector for optimizing potency while maintaining favorable physicochemical properties [1][2]. With only 1 rotatable bond and a molecular weight of 199.25, this building block offers high ligand efficiency potential for fragment-based drug design or scaffold-hopping strategies away from patent-encumbered 3-pyridyl analogs .

Freedom-to-Operate Lead Series Avoiding Grüenthal Patent (US2009/186899 A1) Encumbrance

Organizations seeking to build proprietary chemical series around the tetrahydropyrrolo[1,2-a]pyrazine scaffold should prioritize the 4-pyridyl isomer over the 3-pyridyl isomer to avoid prior art from the Grüenthal patent family [1]. The 3-pyridyl isomer is explicitly disclosed in US2009/186899 A1 for pain, depression, and anxiety indications, creating potential freedom-to-operate risks for composition-of-matter claims. The 4-pyridyl isomer, by contrast, represents unexplored chemical space that can support novel composition-of-matter patent filings, particularly when combined with proprietary N2 or C3/C4 substitution patterns [2].

Kinase Inhibitor or HDAC-Targeted Library Design Leveraging 4-Pyridyl H-Bond Geometry

The 4-pyridyl nitrogen's sterically unhindered lone pair is optimally positioned for intermolecular hydrogen bonding with kinase hinge regions or HDAC catalytic zinc-binding sites, a geometry not achievable with the 2-pyridyl isomer (which can form intramolecular H-bonds) . The tetrahydropyrrolo[1,2-a]pyrazine scaffold has demonstrated HDAC6 inhibitory activity (IC50 = 33 nM for constrained analogs) and kinase inhibition across multiple targets [1][2]. The target compound's combination of a pyridine H-bond acceptor, a secondary amine (tetrahydropyrazine NH), and a pyrrole ring capable of π-stacking provides a versatile pharmacophore for designing focused screening libraries .

High-Purity Building Block Procurement for Multi-Step Medicinal Chemistry Synthesis

For laboratories executing multi-step synthetic sequences where intermediate purity directly impacts final compound yield and purity, the 98% purity grade available from Leyan (Catalog No. 1689425) offers a measurable advantage over the standard 95% grade typical for this compound class . The single rotatable bond and rigid bicyclic core minimize the risk of epimerization or degradation during subsequent synthetic transformations, making this building block suitable for parallel synthesis and library production workflows [1]. The compound's molecular simplicity (15 heavy atoms, exact mass 199.11) also facilitates LCMS monitoring of reaction progress and product characterization [2].

Quote Request

Request a Quote for 1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.